molecular formula C11H20ClN3O2S B12801923 1-(2-((2-Chloroethyl)thio)ethyl)-3-cyclohexyl-1-nitrosourea CAS No. 66929-50-8

1-(2-((2-Chloroethyl)thio)ethyl)-3-cyclohexyl-1-nitrosourea

Cat. No.: B12801923
CAS No.: 66929-50-8
M. Wt: 293.81 g/mol
InChI Key: KJRPCFPUAWNDAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-((2-Chloroethyl)thio)ethyl)-3-cyclohexyl-1-nitrosourea is a chemical compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a nitrosourea group, a cyclohexyl ring, and a chloroethylthioethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((2-Chloroethyl)thio)ethyl)-3-cyclohexyl-1-nitrosourea typically involves multiple steps. One common method includes the reaction of cyclohexylamine with nitrosyl chloride to form the nitrosourea intermediate. This intermediate is then reacted with 2-chloroethylthioethylamine under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and low temperatures to prevent decomposition of the nitrosourea group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-((2-Chloroethyl)thio)ethyl)-3-cyclohexyl-1-nitrosourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrosourea group to an amine.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Thioethers or secondary amines.

Scientific Research Applications

1-(2-((2-Chloroethyl)thio)ethyl)-3-cyclohexyl-1-nitrosourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential cytotoxic effects on cancer cells.

    Medicine: Investigated for its potential use in chemotherapy due to its ability to alkylate DNA.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-((2-Chloroethyl)thio)ethyl)-3-cyclohexyl-1-nitrosourea involves the alkylation of DNA. The chloroethyl group forms covalent bonds with the DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

    1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Lacks the thioethyl group.

    1-(2-((2-Chloroethyl)thio)ethyl)-3-methyl-1-nitrosourea: Contains a methyl group instead of a cyclohexyl ring.

Uniqueness: 1-(2-((2-Chloroethyl)thio)ethyl)-3-cyclohexyl-1-nitrosourea is unique due to its combination of a nitrosourea group, a cyclohexyl ring, and a chloroethylthioethyl moiety. This structure imparts specific chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

66929-50-8

Molecular Formula

C11H20ClN3O2S

Molecular Weight

293.81 g/mol

IUPAC Name

1-[2-(2-chloroethylsulfanyl)ethyl]-3-cyclohexyl-1-nitrosourea

InChI

InChI=1S/C11H20ClN3O2S/c12-6-8-18-9-7-15(14-17)11(16)13-10-4-2-1-3-5-10/h10H,1-9H2,(H,13,16)

InChI Key

KJRPCFPUAWNDAQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)N(CCSCCCl)N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.